molecular formula C19H34N2O5 B14890458 tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate

tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate

Cat. No.: B14890458
M. Wt: 370.5 g/mol
InChI Key: ZFHSQMVHWXQQLY-KZUDCZAMSA-N
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Description

tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate is a compound that features a tert-butyl ester and a Boc-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Properties

Molecular Formula

C19H34N2O5

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl (2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoate

InChI

InChI=1S/C19H34N2O5/c1-12(2)9-14(16(23)25-18(3,4)5)21-11-13(10-15(21)22)20-17(24)26-19(6,7)8/h12-14H,9-11H2,1-8H3,(H,20,24)/t13?,14-/m0/s1

InChI Key

ZFHSQMVHWXQQLY-KZUDCZAMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N1CC(CC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate, can be achieved through various methods. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . Another method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions . Oxalyl chloride is used for the mild deprotection of the N-Boc group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the N-Boc group using oxalyl chloride results in the formation of the free amine .

Scientific Research Applications

tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate involves the protection and deprotection of functional groups. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. The deprotection process, often using oxalyl chloride, allows for the selective removal of the Boc group, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate is unique due to its combination of a tert-butyl ester and a Boc-protected amino group, making it highly versatile in synthetic organic chemistry. Its stability and reactivity make it a valuable compound for various applications in research and industry.

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